tert-butyl N-(5-iodo-1,3-thiazol-2-yl)carbamate
Overview
Description
tert-Butyl N-(5-iodo-1,3-thiazol-2-yl)carbamate: is an organic compound with the molecular formula C8H11IN2O2S. It is a derivative of thiazole, a five-membered ring containing both sulfur and nitrogen atoms. The presence of the iodine atom at the 5-position of the thiazole ring and the tert-butyl carbamate group makes this compound unique and of interest in various fields of research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(5-iodo-1,3-thiazol-2-yl)carbamate typically involves the iodination of a thiazole derivative followed by the introduction of the tert-butyl carbamate group. One common method includes the reaction of 5-iodo-1,3-thiazole-2-amine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-(5-iodo-1,3-thiazol-2-yl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions.
Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: The compound can be used in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, bases like cesium carbonate, and solvents like 1,4-dioxane.
Major Products:
Substitution Reactions: Products with different functional groups replacing the iodine atom.
Oxidation and Reduction: Various oxidized or reduced forms of the thiazole ring.
Coupling Reactions: Complex organic molecules with extended carbon chains.
Scientific Research Applications
Chemistry: tert-Butyl N-(5-iodo-1,3-thiazol-2-yl)carbamate is used as an intermediate in organic synthesis, particularly in the formation of more complex thiazole derivatives. It serves as a building block in the synthesis of pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its unique structure allows for the exploration of new therapeutic agents targeting various diseases .
Industry: In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the production of polymers and advanced materials .
Mechanism of Action
The mechanism of action of tert-butyl N-(5-iodo-1,3-thiazol-2-yl)carbamate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The carbamate group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
- tert-Butyl N-(5-bromo-1,3-thiazol-2-yl)carbamate
- tert-Butyl N-(5-chloro-1,3-thiazol-2-yl)carbamate
- tert-Butyl N-(5-fluoro-1,3-thiazol-2-yl)carbamate
Comparison: tert-Butyl N-(5-iodo-1,3-thiazol-2-yl)carbamate is unique due to the presence of the iodine atom, which imparts distinct electronic and steric properties. Compared to its bromo, chloro, and fluoro analogs, the iodo compound exhibits different reactivity and interaction profiles, making it valuable for specific applications in synthesis and research .
Properties
IUPAC Name |
tert-butyl N-(5-iodo-1,3-thiazol-2-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11IN2O2S/c1-8(2,3)13-7(12)11-6-10-4-5(9)14-6/h4H,1-3H3,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYJTZVZDJQUKIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=C(S1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11IN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1326236-62-7 | |
Record name | tert-butyl N-(5-iodo-1,3-thiazol-2-yl)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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